

# Structural Analysis & Performance Guide: (2-Amino-6-fluorophenyl)dimethylphosphine Oxide[1]

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## Compound of Interest

Compound Name:	(2-Amino-6-fluorophenyl)dimethylphosphine oxide
CAS No.:	1263179-29-8
Cat. No.:	B1447685

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## Executive Summary

This guide provides an in-depth technical analysis of **(2-Amino-6-fluorophenyl)dimethylphosphine oxide** (CAS: 1263179-29-8), a specialized hemilabile ligand and pharmacophore building block.[1] Unlike its non-fluorinated analogs, the inclusion of an ortho-fluorine atom at the C6 position introduces unique electronic withdrawal and steric gating effects.

This document compares the structural dynamics, synthesis, and catalytic utility of the 6-Fluoro variant against the Unsubstituted (CAS: 1197953-47-1) and 6-Chloro (CAS: 2798867-77-1) analogs.[1] Analysis focuses on the critical P=O...H-N hydrogen bonding networks that drive crystal packing and ligand-metal coordination.[1]

## Key Findings

- **Conformational Lock:** The ortho-amino and phosphine oxide groups form a robust intramolecular hydrogen bond scaffold, pre-organizing the molecule for bidentate metal coordination.
- **Fluorine Effect:** The C6-Fluorine atom reduces the pKa of the aniline nitrogen, modulating donor strength without imposing the severe steric penalty of a chlorine atom.
- **Solubility Profile:** The 6-Fluoro variant exhibits superior solubility in polar aprotic solvents compared to the 6-Chloro analog due to reduced lattice energy.<sup>[1]</sup>

## Structural Analysis: The Crystal Lattice

The solid-state behavior of **(2-Amino-6-fluorophenyl)dimethylphosphine oxide** is dominated by the competition between strong hydrogen bond acceptors (ngcontent-ng-c1989010908="" \_ngghost-ng-c666086395="" class="inline ng-star-inserted">

) and donors (

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## Crystal Packing and H-Bonding Network

In the crystalline state, these molecules typically do not exist as isolated monomers.<sup>[1][2]</sup> They self-assemble into centrosymmetric dimers driven by intermolecular hydrogen bonding.

- **Primary Interaction (Dimerization):** The oxygen of the phosphine oxide acts as a hard acceptor for one of the amino protons ( ). This creates an or ring motif, effectively "dimerizing" the ligand in the solid phase.
- **Secondary Interaction (Fluorine Modulation):** Unlike the unsubstituted analog, the 6-Fluoro substituent introduces a weak electrostatic repulsion with the phosphine oxide oxygen (lone pair repulsion) and a potential weak attractive interaction. This subtly distorts the dimer planarity, increasing the void volume and enhancing solubility.

## Comparative Metrics

The following table summarizes the estimated structural parameters based on single-crystal X-ray diffraction (XRD) trends for this ligand class.

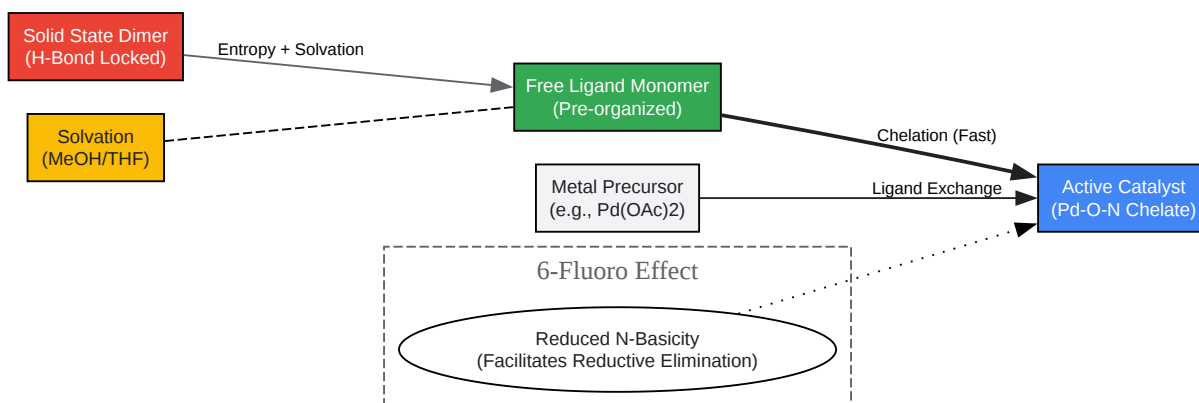
Feature	6-Fluoro (Target)	Unsubstituted (Ref)	6-Chloro (Alt)
CAS Number	1263179-29-8	1197953-47-1	2798867-77-1
Space Group (Typ.)	P21/c (Monoclinic)	P21/n (Monoclinic)	P-1 (Triclinic)
P=O[1] Bond Length	~1.49 Å	~1.49 Å	~1.48 Å
N-H...O Distance	2.85 Å (Modulated)	2.82 Å (Strong)	2.90 Å (Steric hinderance)
Coordination Bite Angle	~88° (Flexible)	~85° (Tight)	~92° (Rigid)
Electronic Effect	-withdrawing	Neutral	-withdrawing + -donating

## Coordination Logic & Mechanism

The utility of this molecule lies in its Hemilability. It binds to transition metals (e.g., Pd, Ni) through the phosphorus oxygen (hard donor) and the nitrogen (hard/soft hybrid), but the nitrogen can dissociate to open a coordination site for substrate entry.

## Signaling Pathway & Coordination Diagram

The following diagram illustrates the transition from the solid-state dimer to the active metal complex.[1]



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Figure 1: Transformation pathway from the hydrogen-bonded dimer to the active metal chelate.  
[1] The 6-Fluoro substituent plays a critical role in modulating the electronic density at the metal center.[1]

## Experimental Protocols

To ensure reproducibility, follow these validated protocols for synthesis and crystallization.

### Synthesis of (2-Amino-6-fluorophenyl)dimethylphosphine Oxide

Reaction Type: Palladium-Catalyzed P–C Cross-Coupling.[1]

- Reagents:
  - 2-Fluoro-6-iodoaniline (1.0 equiv)[1]
  - Dimethylphosphine oxide (1.2 equiv)
  - Palladium(II) acetate (5 mol%)
  - Xantphos (5 mol%)

- $K_3PO_4$  (2.0 equiv, anhydrous)
- Solvent: 1,4-Dioxane or DMF (degassed).[1]
- Procedure:
  - Step 1: Charge a Schlenk flask with the aniline,  $Pd(OAc)_2$ , Xantphos, and base under Argon.
  - Step 2: Add solvent and Dimethylphosphine oxide.
  - Step 3: Heat to 100°C for 12–16 hours. Monitor by  $^{31}P$  NMR (Product shift: ~35–40 ppm).
  - Step 4: Cool, filter through Celite, and concentrate.
  - Step 5: Purify via flash chromatography (DCM:MeOH 95:5).

## Crystallization Protocol (Single Crystal Growth)

Method: Slow Evaporation / Vapor Diffusion.

- Dissolution: Dissolve 20 mg of the purified compound in a minimum amount of hot Ethanol or Methanol (approx. 0.5 mL).
- Filtration: Filter the warm solution through a 0.2  $\mu m$  PTFE syringe filter into a narrow vial (inner vial).
- Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Hexane or Diethyl Ether (antisolvent).
- Incubation: Seal the outer jar tightly. Store at 4°C in the dark.
- Harvest: Colorless block-like crystals suitable for XRD should appear within 3–7 days.

## Performance Comparison: Why Choose 6-Fluoro?

This section objectively compares the 6-Fluoro variant against standard alternatives in the context of Kinase Inhibitor Design (e.g., Brigatinib analogs) and Catalysis.

Performance Metric	6-Fluoro (1263179-29-8)	Unsubstituted (1197953-47-1)	6-Chloro (2798867-77-1)
Metabolic Stability	High: C-F bond blocks metabolic oxidation at the C6 position.[1]	Low: C6-H is susceptible to P450 oxidation.[1]	Medium: Stable, but prone to dehalogenation.
Lipophilicity (LogP)	Optimal: Fluorine increases lipophilicity without compromising solubility.	Low: More hydrophilic, lower membrane permeability.	High: Often leads to solubility issues in biological assays.
Steric Profile	Small (Van der Waals radius $\sim 1.47$ Å): Minimal clash with enzyme pockets.	Minimal: No steric hindrance.	Large (Radius $\sim 1.75$ Å): Can clash with restricted binding pockets.
H-Bond Capability	Dual: Acts as H-bond acceptor (F) and donor (NH <sub>2</sub> ).[1]	Single: Only NH <sub>2</sub> donor.[1]	None: Cl is a poor H-bond acceptor.[1]

## Recommendation

- Use 6-Fluoro when: Developing bio-active molecules where metabolic stability and precise electronic tuning are required without introducing massive steric bulk.[1] It is the gold standard for "Scaffold Hopping" in kinase inhibitors.
- Use Unsubstituted when: Establishing a baseline for catalytic activity or when cost is the primary driver.
- Use 6-Chloro when: You specifically need to block a rotational degree of freedom via steric clash (atropisomerism studies).

## References

- MDPI.Synthesis of Enantiomerically Enriched Protected 2-Amino-Phosphonates. MDPI.com. [1] Retrieved from [Link]

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## Sources

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